molecular formula C22H18O2 B14549392 Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-3-(phenylmethyl)- CAS No. 62225-29-0

Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-3-(phenylmethyl)-

Cat. No.: B14549392
CAS No.: 62225-29-0
M. Wt: 314.4 g/mol
InChI Key: CXVJJSZMLQNQQK-UHFFFAOYSA-N
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Description

Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-3-(phenylmethyl)- is a complex organic compound with the molecular formula C21H18O2.

Properties

CAS No.

62225-29-0

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

3-benzyl-2,4-dimethylindeno[2,3-b]pyran-9-carbaldehyde

InChI

InChI=1S/C22H18O2/c1-14-19(12-16-8-4-3-5-9-16)15(2)24-22-20(13-23)17-10-6-7-11-18(17)21(14)22/h3-11,13H,12H2,1-2H3

InChI Key

CXVJJSZMLQNQQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C(=C2OC(=C1CC4=CC=CC=C4)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-3-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with indanone derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-3-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted indeno[2,1-b]pyran derivatives, alcohols, ketones, and carboxylic acids .

Scientific Research Applications

Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-3-(phenylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Investigated for its potential as a bioactive molecule with anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes. For example, it has been shown to inhibit certain kinases and proteases, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-
  • Indeno[2,1-b]pyran-9-carboxaldehyde, 2,3,4-trimethyl-
  • Benz[d]indeno[1,2-b]pyran-5,11-dione

Uniqueness

Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-3-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .

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